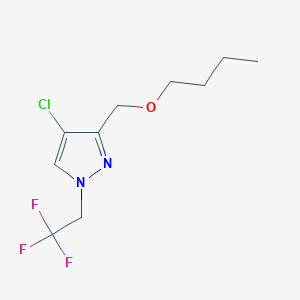
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not well understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 and topoisomerase, which are involved in various biological processes. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt DNA replication, which may contribute to its anticancer and antimicrobial properties.
Biochemical and Physiological Effects:
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the inhibition of DNA replication. This compound has also been shown to have low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole for lab experiments is its versatility and potential for various applications. This compound can be easily synthesized using several methods and can be modified to produce derivatives with different properties. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is the synthesis of new derivatives with improved properties, such as increased solubility and bioavailability. Another direction is the investigation of the mechanism of action and the identification of specific targets for this compound, which may lead to the development of new therapeutic agents for the treatment of various diseases. Furthermore, the development of new materials and sensors based on this compound may have significant applications in various fields, such as environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a versatile and promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, and further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized using several methods, including the reaction of 4-chloro-3-(trifluoroethyl)pyrazole with butyl chloroformate in the presence of a base, such as sodium hydride, in an organic solvent, such as tetrahydrofuran. Another method involves the reaction of 4-chloro-3-(trifluoroethyl)pyrazole with butyl lithium in the presence of a solvent, such as diethyl ether, followed by the addition of butyl chloroformate. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in scientific research for various applications, including as a building block for the synthesis of other pyrazole derivatives with potential biological activities. This compound has been shown to possess antifungal, antibacterial, and anticancer properties, and it has been studied for its potential as a therapeutic agent for the treatment of various diseases. Moreover, this compound has been used in the development of new materials and sensors due to its unique chemical properties.
Propiedades
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O/c1-2-3-4-17-6-9-8(11)5-16(15-9)7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPVMBMASXYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

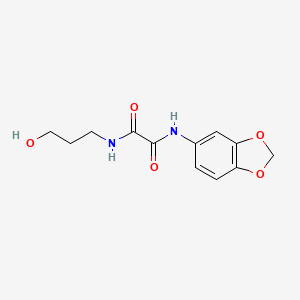
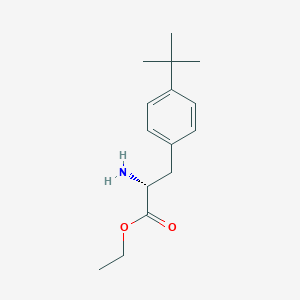
![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)
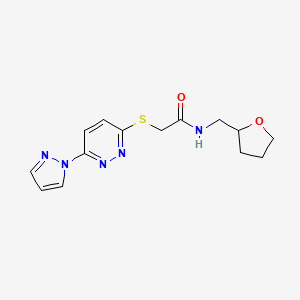

![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)
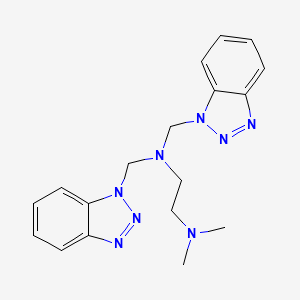

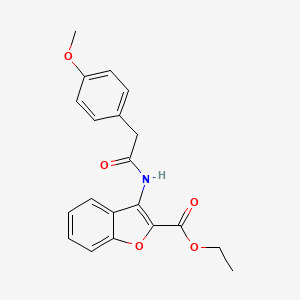
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
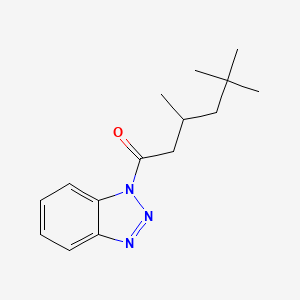
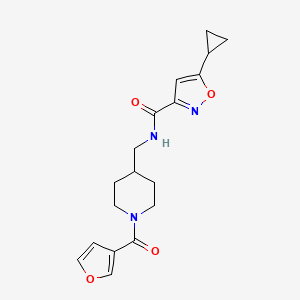

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)